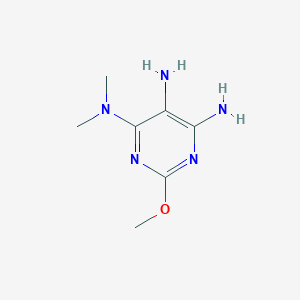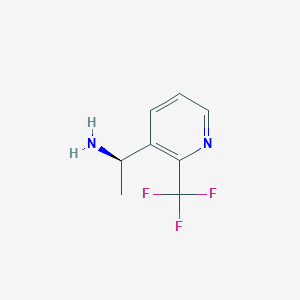
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is a chemical compound with the molecular formula C6H11N5O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with methoxy and dimethylamine groups. One common method involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutyl ammonium bromide and potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methoxy and dimethylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethylamine groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Methoxy-N4,N4-dimethylpyridine-3,4-diamine: This compound has a similar structure but differs in the position of the methoxy and dimethylamine groups.
6-Methoxy-N4,N4-dimethylpyrimidine-4,5-diamine: Another similar compound with slight variations in the functional groups.
Uniqueness: 2-Methoxy-N4,N4-dimethylpyrimidine-4,5,6-triamine is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H13N5O |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-methoxy-4-N,4-N-dimethylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C7H13N5O/c1-12(2)6-4(8)5(9)10-7(11-6)13-3/h8H2,1-3H3,(H2,9,10,11) |
Clave InChI |
JPBMJCLJYCRTKZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC(=C1N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-2H-pyrazino[1,2-a]pyrimidine](/img/structure/B13108438.png)





![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)





